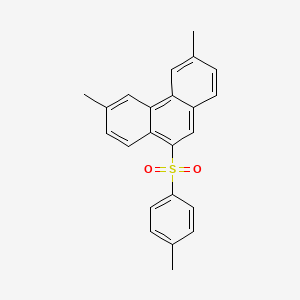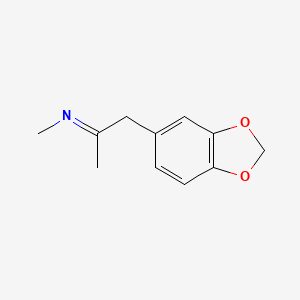
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring, which is a common motif in many bioactive molecules, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with N-methylpropan-2-imine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.
Substitution: Nucleophiles like halides, amines; acidic or basic conditions.
Major Products
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential bioactivity.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of (2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(furan-2-yl)prop-2-en-1-one
- (2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol
Uniqueness
(2E)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-imine is unique due to its specific imine functionality combined with the benzodioxole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
494795-82-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-imine |
InChI |
InChI=1S/C11H13NO2/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
ZERNQJLUEYSOKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
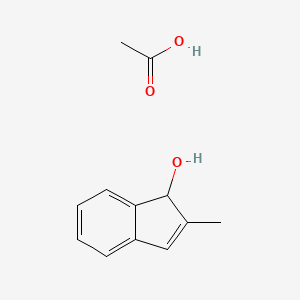
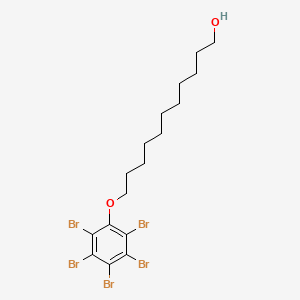
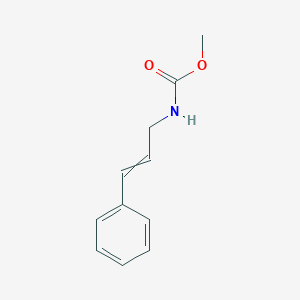
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
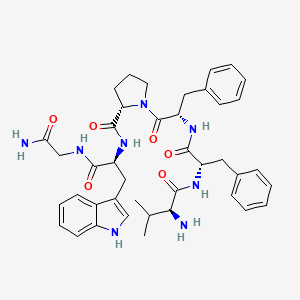
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

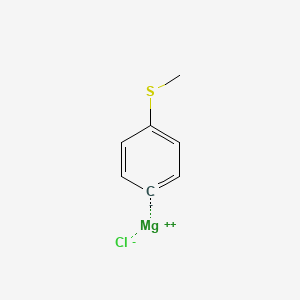
![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
